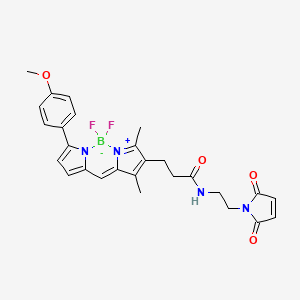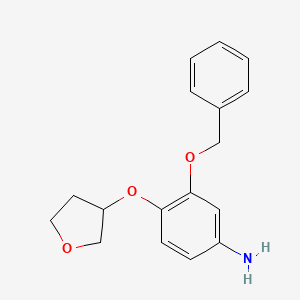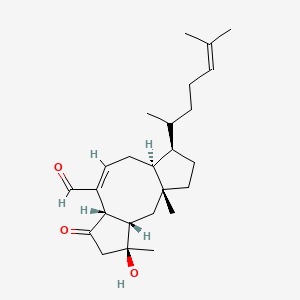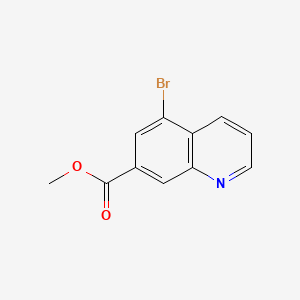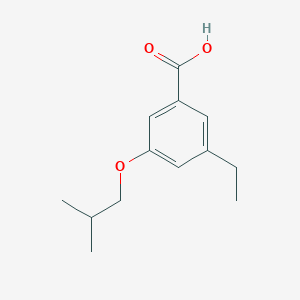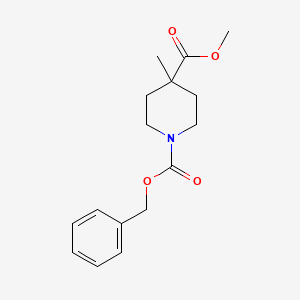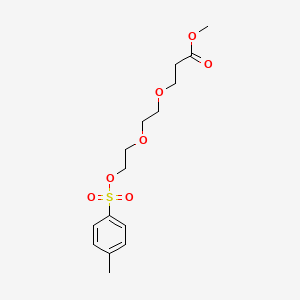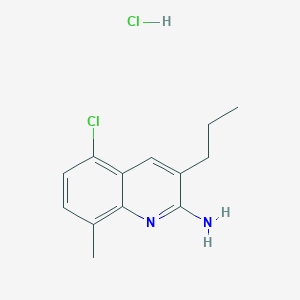![molecular formula C9H11N5O B13718846 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol](/img/structure/B13718846.png)
2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MFCD32632542” is known chemically as 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol It is a heterocyclic organic compound that features both pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol typically involves the reaction of 4-amino-2-chloropyrimidine with 1-pyrazole ethanol under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or hydroxylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine or hydroxylamine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It is also studied for its potential as a ligand in coordination chemistry.
Biology: In biological research, 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol is investigated for its potential as an enzyme inhibitor, particularly in the context of pyrimidine metabolism.
Medicine: The compound is explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.
Industry: In the industrial sector, the compound is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. By binding to these enzymes, the compound can inhibit their activity, leading to disruptions in DNA synthesis and repair processes. This mechanism is particularly relevant in the context of its potential anti-cancer properties.
類似化合物との比較
- 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]methanol
- 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]propane
Comparison: Compared to its analogs, 2-[4-(4-Amino-2-pyrimidinyl)-1-pyrazolyl]ethanol exhibits unique properties due to the presence of the ethanol group, which can influence its solubility and reactivity. This makes it a more versatile compound for various applications in chemistry and biology.
特性
分子式 |
C9H11N5O |
|---|---|
分子量 |
205.22 g/mol |
IUPAC名 |
2-[4-(4-aminopyrimidin-2-yl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C9H11N5O/c10-8-1-2-11-9(13-8)7-5-12-14(6-7)3-4-15/h1-2,5-6,15H,3-4H2,(H2,10,11,13) |
InChIキー |
QABYMWXDOMJVEA-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(N=C1N)C2=CN(N=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


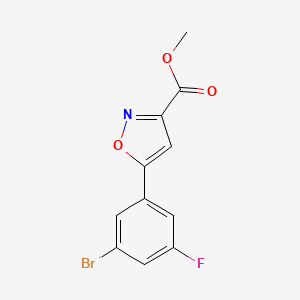

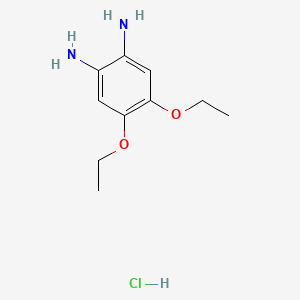
![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
